Cas no 2228545-06-8 (tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate)

Technical Introduction: Tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate is a specialized carbamate-protected amine intermediate, designed for applications in pharmaceutical and organic synthesis. Its structure features a pyrazole core with a tetrahydro-2H-pyran (oxane) substituent, offering steric and electronic modulation for targeted reactivity. The tert-butyloxycarbonyl (Boc) group ensures selective deprotection under mild acidic conditions, facilitating controlled derivatization. This compound is particularly valuable in peptidomimetics and heterocyclic chemistry, where its stability and functional group compatibility enhance synthetic efficiency. High purity and well-defined stereochemistry make it suitable for rigorous research and development processes.
tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate structure
2228545-06-8 structure
Product Name:tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate
CAS No:2228545-06-8
MF:C17H30N4O3
MW:338.445104122162
CID:6301892
PubChem ID:165674037
Update Time:2025-06-13

tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate
    • 2228545-06-8
    • EN300-1894646
    • tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate
    • Inchi: 1S/C17H30N4O3/c1-17(2,3)24-16(22)19-10-13(9-18)14-11-21(4)20-15(14)12-5-7-23-8-6-12/h11-13H,5-10,18H2,1-4H3,(H,19,22)
    • InChI Key: OPHWIHXGILAAGQ-UHFFFAOYSA-N
    • SMILES: O1CCC(C2C(=CN(C)N=2)C(CN)CNC(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 338.23179083g/mol
  • Monoisotopic Mass: 338.23179083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 91.4Ų

tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate Pricemore >>

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Additional information on tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate

Research Brief on tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate (CAS: 2228545-06-8)

The compound tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate (CAS: 2228545-06-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the importance of this carbamate derivative in the construction of pyrazole-based scaffolds, which are widely recognized for their diverse pharmacological properties. The presence of the oxan-4-yl group and the tert-butyl carbamate moiety in the molecular structure of this compound suggests its potential utility in modulating biological targets, particularly in the context of kinase inhibition and GPCR modulation. Researchers have employed advanced synthetic strategies, including multi-step organic transformations and catalytic methodologies, to optimize the yield and purity of this compound.

In vitro and in vivo evaluations of derivatives synthesized from tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate have demonstrated promising activity against a range of disease targets. Notably, preliminary data indicate its efficacy in models of inflammatory diseases and certain cancers, possibly due to its ability to interfere with key signaling pathways. Further mechanistic studies are underway to elucidate the precise molecular interactions and therapeutic potential of this compound and its analogs.

The integration of computational modeling and structure-activity relationship (SAR) studies has provided valuable insights into the optimization of this compound for enhanced bioavailability and target specificity. Recent publications have also explored its use in combination therapies, highlighting its synergistic effects with established drugs. These findings underscore the compound's versatility and its potential to contribute to the development of next-generation therapeutics.

In conclusion, tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features and demonstrated biological activity warrant continued exploration, particularly in the context of personalized medicine and targeted drug delivery systems. Future research should focus on scaling up synthesis, improving pharmacokinetic properties, and expanding the scope of its therapeutic applications.

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